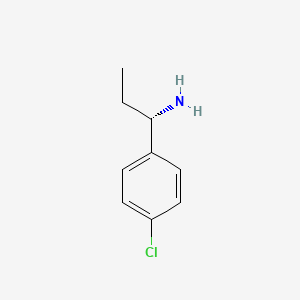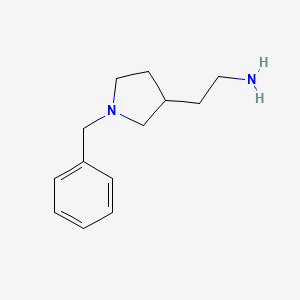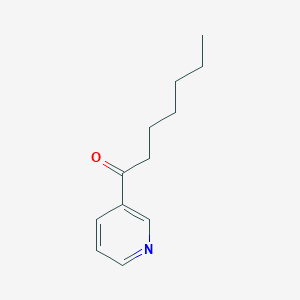
Tin(II) bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tin(II) bromide, also known as stannous bromide, is a chemical compound with the formula SnBr₂. It is composed of tin in the +2 oxidation state and bromide ions. This compound is typically a yellowish solid and is known for its reducing properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tin(II) bromide can be synthesized by reacting metallic tin with hydrobromic acid (HBr). The reaction is as follows:
Sn+2HBr→SnBr2+H2
This reaction involves distilling off the water and hydrobromic acid and then cooling the mixture .
Industrial Production Methods: In industrial settings, the preparation of tin dibromide follows the same basic reaction but is conducted on a larger scale. The reaction must be carefully controlled to prevent the formation of tin(IV) bromide, which can occur in the presence of oxygen .
Types of Reactions:
Oxidation and Reduction: this compound acts as a reducing agent. It can be oxidized to tin(IV) bromide in the presence of strong oxidizing agents.
Substitution: this compound can undergo substitution reactions with various organic compounds to form organotin compounds.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as bromine or chlorine can oxidize tin dibromide.
Substitution: Organic bromides can react with tin dibromide to form organotin compounds under mild conditions.
Major Products Formed:
Oxidation: Tin(IV) bromide (SnBr₄)
Substitution: Organotin compounds such as alkyltin tribromides.
Aplicaciones Científicas De Investigación
Tin(II) bromide has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in the formation of organotin compounds.
Biology: this compound is used in the study of metalloproteins and enzyme mechanisms.
Medicine: Research is ongoing into the potential use of tin dibromide in pharmaceuticals, particularly in the synthesis of new drugs.
Industry: It is used in the production of semiconductors and other electronic materials .
Mecanismo De Acción
The mechanism by which tin dibromide exerts its effects is primarily through its ability to act as a Lewis acid. It can form adducts with donor molecules, facilitating various chemical reactions. In biological systems, tin dibromide can interact with metalloproteins and enzymes, affecting their function and activity .
Comparación Con Compuestos Similares
- Tin(II) chloride (SnCl₂)
- Tin(IV) bromide (SnBr₄)
- Tin(II) iodide (SnI₂)
Comparison:
- Tin(II) chloride: Similar to tin dibromide, tin(II) chloride is a reducing agent and forms similar adducts with donor molecules. it is colorless compared to the yellowish tin dibromide .
- Tin(IV) bromide: This compound is an oxidized form of tin dibromide and has different chemical properties, including a higher oxidation state and different reactivity .
- Tin(II) iodide: Tin(II) iodide is another halide of tin in the +2 oxidation state. It is bright orange, contrasting with the yellowish color of tin dibromide .
Tin(II) bromide’s unique properties, such as its reducing nature and ability to form various adducts, make it a valuable compound in both research and industrial applications.
Propiedades
Fórmula molecular |
Br2Sn |
|---|---|
Peso molecular |
278.52 g/mol |
Nombre IUPAC |
dibromotin |
InChI |
InChI=1S/2BrH.Sn/h2*1H;/q;;+2/p-2 |
Clave InChI |
ZSUXOVNWDZTCFN-UHFFFAOYSA-L |
SMILES canónico |
Br[Sn]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-Phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one](/img/structure/B8816673.png)


![1H-Pyrrolo[2,3-B]pyridine-3-carboxaldehyde, 5-chloro-1-(phenylsulfonyl)-](/img/structure/B8816693.png)
![4H-1-Benzopyran-4-one, 7-[[6-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl]oxy]-2,3-dihydro-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-, (S)-](/img/structure/B8816695.png)
![N-[5-oxo-1-(2,4,6-trichlorophenyl)-4H-pyrazol-3-yl]prop-2-enamide](/img/structure/B8816699.png)



